molecular formula C13H15NO3 B14042785 Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate

Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate

Cat. No.: B14042785
M. Wt: 233.26 g/mol
InChI Key: QQFOUXZFVXGWJH-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyranopyridine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a pyrano[2,3-B]pyridine core, makes it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrano[2,3-B]pyridine derivatives, including Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate, can be achieved through various methods. One efficient approach involves a one-pot multicomponent reaction. This method typically includes the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate (K₂CO₃). The reaction can be accelerated using microwave heating or solar thermal energy, yielding the desired product in high yields .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of green chemistry principles, such as microwave irradiation and solar energy, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and halides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have enhanced biological activities .

Scientific Research Applications

Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a potassium channel antagonist, affecting ion transport and cellular signaling. Additionally, its antibacterial and antitumor activities are attributed to its ability to interfere with DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate stands out due to its unique combination of biological activities and its potential for use in green chemistry applications. Its efficient synthesis using environmentally benign methods further enhances its appeal for industrial and research purposes .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 2,2-dimethylpyrano[2,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C13H15NO3/c1-4-16-12(15)10-7-9-5-6-13(2,3)17-11(9)14-8-10/h5-8H,4H2,1-3H3

InChI Key

QQFOUXZFVXGWJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C1)OC(C=C2)(C)C

Origin of Product

United States

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